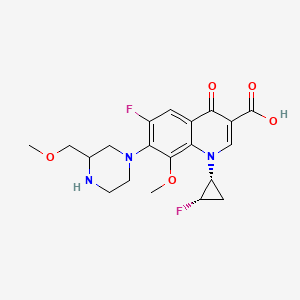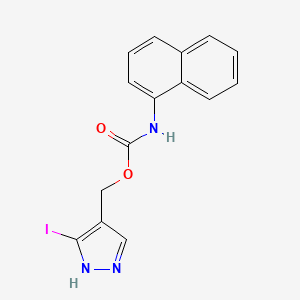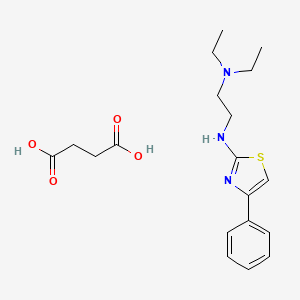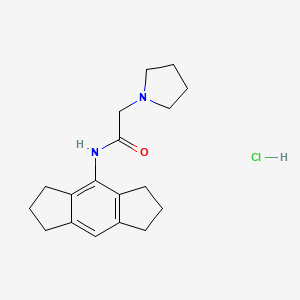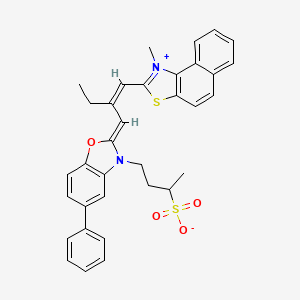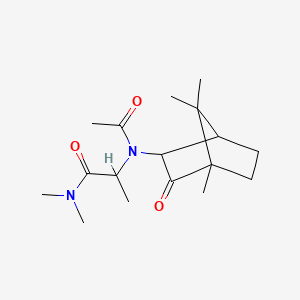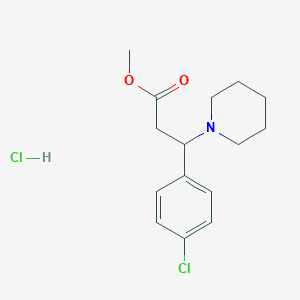
Methyl beta-(p-chlorophenyl)-1-piperidinepropionate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/TN3712373 is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is studied extensively for its role in occupational safety and health, as well as its broader implications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/TN3712373 involves several synthetic routes, each with specific reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate initial reactants that can undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the yield and purity of the compound.
Purification: After the synthesis, the compound undergoes purification processes such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NIOSH/TN3712373 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/TN3712373 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, altering its chemical behavior.
Common Reagents and Conditions
The reactions involving NIOSH/TN3712373 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
NIOSH/TN3712373 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating specific medical conditions or as a diagnostic tool.
Industry: Applied in various industrial processes, including manufacturing, quality control, and safety assessments.
Mécanisme D'action
The mechanism of action of NIOSH/TN3712373 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, including:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired effects.
Comparaison Avec Des Composés Similaires
NIOSH/TN3712373 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Volatile Organic Compounds: These compounds share some chemical properties with NIOSH/TN3712373 but differ in their specific applications and effects.
Other Industrial Chemicals: Various industrial chemicals may have similar synthetic routes or reaction conditions but differ in their specific uses and properties.
Propriétés
Numéro CAS |
7032-72-6 |
|---|---|
Formule moléculaire |
C15H21Cl2NO2 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
methyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)11-14(17-9-3-2-4-10-17)12-5-7-13(16)8-6-12;/h5-8,14H,2-4,9-11H2,1H3;1H |
Clé InChI |
JCTNVKOUQPIDHL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


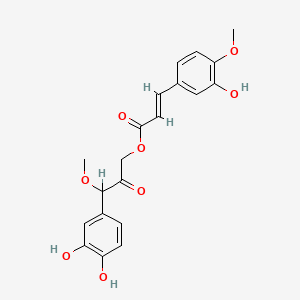


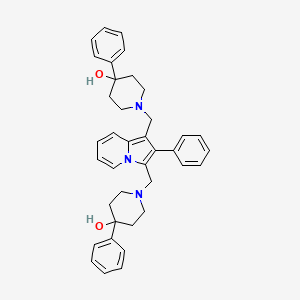
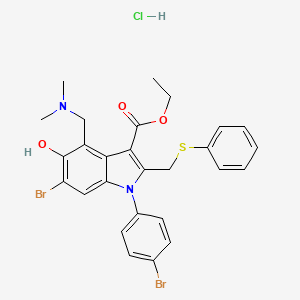
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
